molecular formula C11H12I2O3 B1201708 Butyl 4-hydroxy-3,5-diiodobenzoate CAS No. 51-38-7

Butyl 4-hydroxy-3,5-diiodobenzoate

Cat. No.: B1201708
CAS No.: 51-38-7
M. Wt: 446.02 g/mol
InChI Key: AKPGOBAFPMFHET-UHFFFAOYSA-N
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Description

Butyl 4-hydroxy-3,5-diiodobenzoate is an organic compound with the molecular formula C11H12I2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the carboxyl group is esterified with butanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-hydroxy-3,5-diiodobenzoate typically involves the iodination of 4-hydroxybenzoic acid followed by esterification with butanol. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The esterification process involves reacting the iodinated 4-hydroxybenzoic acid with butanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination and esterification steps. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: Butyl 4-hydroxy-3,5-diiodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Butyl 4-hydroxy-3,5-diiodobenzoate has been extensively studied for its effects on thyroid hormone metabolism. It has been shown to stimulate the conjugation of thyroid hormones and their metabolites, enhancing their excretion in bile. This compound also inhibits the deiodination of thyroid hormones, thereby affecting their bioavailability and activity .

In pharmacology, this compound is used as a research tool to study the transport and metabolism of thyroid hormones. Its ability to alter the binding of thyroxine to plasma proteins makes it valuable in understanding thyroid hormone dynamics and developing therapeutic strategies for thyroid-related disorders .

Mechanism of Action

The primary mechanism of action of Butyl 4-hydroxy-3,5-diiodobenzoate involves its interaction with thyroid hormone metabolism. It enhances the conjugation of thyroid hormones, facilitating their excretion in bile. This compound also inhibits the deiodination of thyroid hormones, reducing the formation of active thyroid hormone metabolites. These actions are mediated through its effects on enzyme systems involved in thyroid hormone metabolism and transport .

Comparison with Similar Compounds

Uniqueness: Butyl 4-hydroxy-3,5-diiodobenzoate is unique due to its butyl ester group, which enhances its lipophilicity and alters its metabolic properties compared to its analogs. This structural modification allows for different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research applications .

Biological Activity

Butyl 4-hydroxy-3,5-diiodobenzoate (BHDB) is a chemical compound that has garnered attention for its significant biological activities, particularly concerning thyroid hormone metabolism. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C11H12I2O3C_{11}H_{12}I_2O_3 and a molecular weight of approximately 389.91 g/mol. The compound features two iodine atoms at the 3 and 5 positions of the aromatic ring, which are crucial for its biological interactions and activity. The presence of these iodine substituents enhances its electrophilicity and influences its reactivity with various biochemical pathways.

BHDB primarily interacts with thyroid hormone pathways. Research indicates that it can influence the metabolism of thyroxine (T4) and triiodothyronine (T3), potentially affecting their levels and signaling pathways in the body. The mechanism of action involves binding to specific receptors that modulate metabolic processes related to steroid hormones and prostaglandins .

Biological Activities

  • Thyroid Hormone Metabolism :
    • BHDB has been shown to inhibit the metabolism of L-thyroxine and related compounds, leading to alterations in plasma T4 levels .
    • It affects the deiodination process of iodothyronines, impacting their bioavailability to peripheral tissues .
  • Cell Proliferation :
    • Studies suggest that BHDB may influence cell proliferation through its interactions with thyroid hormones, which are known to regulate growth and development.
  • Vasoconstriction :
    • The compound has been implicated in vasoconstriction processes, likely due to its effects on hormonal signaling pathways.

Study on Thyroid Hormone Availability

In a study conducted by Flock and Bollman (1964), rats were administered BHDB prior to the injection of L-thyroxine. The results demonstrated a marked decrease in plasma T4 levels, indicating that BHDB may inhibit glucuronidation processes that normally facilitate hormone metabolism . This study highlights the potential for BHDB to alter thyroid hormone dynamics significantly.

Effects on Oxygen Consumption

Another study assessed the impact of BHDB on oxygen consumption in mice treated with tri-iodothyroacetic acid. Measurements indicated that BHDB administration led to significant changes in metabolic rates compared to control groups, suggesting an interaction with thyroid hormone activity influencing metabolic functions .

Comparative Analysis with Related Compounds

The following table summarizes the similarity and key features of compounds related to this compound:

Compound NameSimilarityKey Features
Methyl 4-hydroxy-3,5-diiodobenzoate0.95Methyl ester derivative; similar iodine substitution
Methyl 3,5-dihydroxy-4-iodobenzoate0.93Hydroxyl groups at different positions
Methyl 3-hydroxy-4-iodobenzoate0.92Fewer iodine substitutions; different biological activity
Methyl 4-iodo-3-methoxybenzoate0.87Contains methoxy group; altered solubility properties
Butyl 4-hydroxybenzoate0.85Lacks iodine; serves as a baseline for comparison

These compounds differ primarily in their functional groups and substitution patterns, significantly affecting their biological activities and applications.

Safety and Toxicology

While BHDB exhibits notable biological activity, its safety profile is an essential consideration in therapeutic contexts. Limited studies have indicated minimal toxicity; however, further research is necessary to fully understand its pharmacokinetics and potential drug-drug interactions during clinical applications .

Properties

IUPAC Name

butyl 4-hydroxy-3,5-diiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12I2O3/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5-6,14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPGOBAFPMFHET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C(=C1)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198999
Record name Diobutil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-38-7
Record name Benzoic acid, 4-hydroxy-3,5-diiodo-, butyl ester
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Record name Diobutil
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Record name Butyl 4-hydroxy-3,5-diiodobenzoate
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Record name BUTYL 4-HYDROXY-3,5-DIIODOBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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